methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate is an organic compound with the molecular formula C12H10ClNO4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Mechanism of Action
Target of Action
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate is primarily used as a reagent or intermediate in organic synthesis reactions
Mode of Action
It’s known that it plays a crucial role in organic synthesis reactions .
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol .
Result of Action
The compound is primarily used as a reagent or intermediate in organic synthesis reactions . It can also be used as a precursor compound for photosensitizers and fluorescent dyes in photoelectrochemical research .
Action Environment
The compound should be handled and stored carefully due to its organic nature . It should be kept in a dark place, sealed in dry conditions, and at room temperature . Proper personal protective equipment, such as gloves and protective glasses, should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides, thiocyanates, and other substituted derivatives.
Scientific Research Applications
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-2-thiophenecarboxylate
- Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-thiophenecarboxylate
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate
Uniqueness
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the compound’s specific structural features contribute to its distinct pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)sulfonylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(6-7-19-11)14-20(16,17)9-4-2-8(13)3-5-9/h2-7,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVFBQUJFMDZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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